N-[1H-1,2,3-Benzotriazol-1-yl[bis(propan-2-yl)amino]methylidene]benzamide
Description
The compound N-[1H-1,2,3-Benzotriazol-1-yl[bis(propan-2-yl)amino]methylidene]benzamide (CAS: 305862-27-5) features a benzamide core substituted with a benzotriazole group linked via a methylidene bridge to a bis(isopropyl)amino moiety . This structure combines the aromatic benzamide scaffold with a benzotriazole heterocycle, which is known for stabilizing reactive intermediates in organic synthesis .
Properties
IUPAC Name |
N-[benzotriazol-1-yl-[di(propan-2-yl)amino]methylidene]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O/c1-14(2)24(15(3)4)20(21-19(26)16-10-6-5-7-11-16)25-18-13-9-8-12-17(18)22-23-25/h5-15H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCHDTXWRIQPVDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=NC(=O)C1=CC=CC=C1)N2C3=CC=CC=C3N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1H-1,2,3-Benzotriazol-1-yl[bis(propan-2-yl)amino]methylidene]benzamide typically involves the reaction of benzotriazole with an appropriate amine and benzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[1H-1,2,3-Benzotriazol-1-yl[bis(propan-2-yl)amino]methylidene]benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzotriazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives .
Scientific Research Applications
N-[1H-1,2,3-Benzotriazol-1-yl[bis(propan-2-yl)amino]methylidene]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, and antibacterial activities.
Mechanism of Action
The mechanism of action of N-[1H-1,2,3-Benzotriazol-1-yl[bis(propan-2-yl)amino]methylidene]benzamide involves its interaction with specific molecular targets. The benzotriazole moiety can form strong non-covalent interactions, such as hydrogen bonds and π-π stacking, with enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Benzamide Derivatives with Directing Groups
- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (): This compound substitutes the benzotriazole and bis(isopropyl) groups with a hydroxy-dimethyl ethyl chain. Its N,O-bidentate directing group facilitates metal-catalyzed C–H bond functionalization, unlike the benzotriazole in the target compound, which may act as a stabilizing or directing group in different reactions. Synthesis involves coupling 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol, contrasting with the benzotriazole-mediated routes for the target compound .
- Compounds 5–8 in : These derivatives (e.g., methoxy-, ethoxy-, and propoxy-substituted benzamides) share the benzamide core but lack benzotriazole. These variations influence applications in medicinal chemistry, where solubility and bioavailability are critical .
Benzotriazole-Containing Analogues
- α-Benzotriazolylenamines (): Synthesized via reactions of amides with benzotriazole (BtH), POCl₃, and NEt₃, these compounds stabilize α-haloenamine intermediates. For example, N-[1-(1H-1,2,3-benzotriazol-1-yl)-1-octenyl]-N-methylaniline (3h) shares the benzotriazole motif but replaces the bis(isopropyl)amino group with an aliphatic chain. The target compound’s bis(isopropyl) groups may reduce reactivity in displacement reactions compared to less sterically hindered analogues .
Imidazolyl Benzamides ():
Compounds like 4-(1H-Imidazol-1-yl)-N-(2-(3-isopropylureido)ethyl)benzamide (3d) replace benzotriazole with imidazole. Imidazole’s basicity and coordination properties contrast with benzotriazole’s role as a leaving group or stabilizer, highlighting divergent applications in catalysis or drug design .
Pharmacologically Active Benzamides
- NT376 (Evidences 4–5): This HDAC inhibitor, (R)-N-(1-(benzyl(methyl)amino)propan-2-yl)-2-fluoro-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzamide, incorporates a trifluoromethyl oxadiazole group for enhanced metabolic stability. However, NT376’s fluoro and oxadiazole substituents confer distinct electronic properties compared to the benzotriazole and bis(isopropyl) groups in the target .
Structural and Functional Analysis Table
Research Findings and Implications
- Synthetic Flexibility : The target compound’s benzotriazole group enables diverse reactivity, similar to α-benzotriazolylenamines, which undergo nucleophilic substitutions .
- Steric and Solubility Effects : The bis(isopropyl) groups may hinder intermolecular interactions, reducing crystallization tendencies compared to polar analogues like NT376 or alkoxy-substituted benzamides .
- Pharmacological Potential: While NT376 and imidazolyl benzamides target enzymes (e.g., HDACs), the target compound’s applications may lie in organic synthesis or as a precursor for metal-coordinating ligands .
Biological Activity
N-[1H-1,2,3-Benzotriazol-1-yl[bis(propan-2-yl)amino]methylidene]benzamide is a complex compound that belongs to the class of benzotriazole derivatives. Benzotriazoles are recognized for their diverse biological activities, including antibacterial, antiviral, and antifungal properties. This article delves into the biological activity of this specific compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound's structure can be broken down into key components:
- Benzotriazole moiety : Known for its ability to bind metal ions and exhibit biological activity.
- Bis(propan-2-yl)amino group : This functional group enhances solubility and may influence biological interactions.
Biological Activity Overview
Research indicates that benzotriazole derivatives exhibit a wide range of biological activities. The following sections summarize the notable findings related to this compound.
Antibacterial Activity
Several studies have demonstrated the antibacterial properties of benzotriazole derivatives. For instance:
- Minimum Inhibitory Concentrations (MICs) : Some derivatives have shown MIC values as low as 0.25 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| 17h | Staphylococcus aureus | 0.5 |
| 20 | Enterococcus faecalis | 0.25 |
These findings suggest that modifications to the benzotriazole structure can significantly enhance antibacterial efficacy.
Antiviral Activity
Benzotriazole derivatives have also been investigated for their antiviral potential:
- HCV Inhibition : N-Alkyl derivatives of benzotriazole were tested against hepatitis C virus (HCV). The most active compounds had IC50 values around 6.5 µM, indicating significant inhibitory effects on viral helicase activity .
| Compound | Virus Target | IC50 (µM) |
|---|---|---|
| 4,5,6,7-tetrabromo-benzotriazole | Hepatitis C Virus (HCV) | 6.5 |
Antifungal Activity
The antifungal properties of benzotriazole derivatives have also been noted:
- Activity Against Candida albicans : Some compounds exhibited moderate antifungal activity, with further studies required to optimize their efficacy .
Study on Antimicrobial Properties
A study conducted by Suma et al. evaluated a series of benzotriazole derivatives for their antimicrobial properties using the cup plate diffusion method. Among these compounds, one derivative showed comparable activity to ciprofloxacin against Staphylococcus aureus, highlighting the potential clinical applications of benzotriazole derivatives in treating bacterial infections .
Research on Antiviral Mechanisms
In another study focused on antiviral mechanisms, a benzotriazole derivative was shown to protect cells from coxsackievirus B5 infection by interfering with viral attachment processes. This suggests that benzotriazoles may have a dual role in both direct antiviral activity and host cell protection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
